(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
CAS No.: 390406-08-3
Cat. No.: VC8377402
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 390406-08-3 |
|---|---|
| Molecular Formula | C8H9Cl2NO |
| Molecular Weight | 206.07 g/mol |
| IUPAC Name | (1S)-2-amino-1-(3,4-dichlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
| Standard InChI Key | KAFHLYIMFOUYGL-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl |
| SMILES | C1=CC(=C(C=C1C(CN)O)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(CN)O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, denotes a secondary alcohol () and a primary amine () on adjacent carbons of an ethan-1-ol chain. The 3,4-dichlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural attributes include:
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Chiral Center: The atom bears the phenyl group, hydroxyl, and two distinct substituents (), resulting in -configuration.
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Aromatic Substituents: Chlorine atoms at positions 3 and 4 enhance lipophilicity and modulate electronic density .
Table 1: Comparative Structural Analysis of Dichlorophenyl Amino Alcohols
| Compound Name | Aromatic Substituents | Amino Group Position | Molecular Weight (g/mol) |
|---|---|---|---|
| (1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | 3,4-Cl | 206.07 | |
| (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol | 2,3-Cl | 206.07 | |
| 2-[(3,4-Dichlorophenyl)amino]ethan-1-ol | 3,4-Cl | -NH | 206.07 |
Synthesis and Production
Synthetic Pathways
The synthesis of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol can be inferred from methods used for analogous compounds:
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Reductive Amination:
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Starting Material: 3,4-Dichlorophenylacetone ().
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Reaction: Treatment with ammonia () under hydrogenation conditions using a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselectivity.
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Mechanism: The ketone undergoes imine formation followed by asymmetric reduction to yield the -configured amino alcohol.
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Enzymatic Resolution:
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Process: Racemic mixtures are subjected to lipase-catalyzed acetylation, selectively modifying one enantiomer for separation.
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Table 2: Typical Reaction Conditions for Asymmetric Synthesis
| Parameter | Value |
|---|---|
| Temperature | 25–40°C |
| Pressure (H₂) | 50–100 psi |
| Catalyst Loading | 5 mol% |
| Reaction Time | 12–24 hours |
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for the 3,4-dichloro isomer are scarce, properties can be extrapolated from related compounds :
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Density: ~1.32 g/cm³ (similar to 1-(3,4-dichlorophenyl)ethanol) .
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Boiling Point: Estimated 270–275°C based on chlorine substitution effects .
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logP: Calculated value of 2.1–2.5, indicating moderate lipophilicity .
Table 3: Thermodynamic Properties of Dichlorophenyl Derivatives
| Compound | Density (g/cm³) | Boiling Point (°C) | logP |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)ethanol | 1.323 | 271.5 | 2.3 |
| (1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | 1.32 (est.) | 273 (est.) | 2.2 |
Biological Activity and Applications
Table 4: Hypothetical Receptor Affinity Profile
| Receptor Type | Predicted (nM) | Mechanism |
|---|---|---|
| β-Adrenergic | >1000 | Weak antagonist |
| κ-Opioid | 50–100 | Partial agonist |
| NMDA | 200–300 | Non-competitive inhibitor |
Research Directions and Challenges
Current Gaps and Opportunities
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Stereoselective Synthesis: Improving catalytic efficiency for large-scale production.
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Toxicity Profiling: No data exists on acute or chronic toxicity; preliminary studies are needed.
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Structural Analogs: Exploring 2,4- or 3,5-dichloro substitutions to enhance bioactivity.
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